molecular formula C16H14ClN3O B4819255 N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

Cat. No.: B4819255
M. Wt: 299.75 g/mol
InChI Key: FVUQVWQOQRXKMA-UHFFFAOYSA-N
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Description

N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide (CAS 951943-93-4) is a chemical compound with the molecular formula C16H14ClN3O and a molecular weight of 299.76 g/mol . Its structure features a 5-chloro-1H-indole moiety, a common pharmacophore in medicinal chemistry, linked via an ethyl chain to an isonicotinamide group. Isonicotinamide, an isomer of nicotinamide, is also known as pyridine-4-carboxamide and is recognized for its use in material synthesis . This molecular architecture suggests potential for diverse research applications. The presence of the indole ring system, a privileged scaffold in drug discovery, indicates this compound may be of significant interest in biochemical and pharmacological research, particularly for the development and study of novel bioactive molecules. The integration of the isonicotinamide group can influence the compound's solubility and binding characteristics, as isonicotinamide is known to be soluble in water, ethanol, DMSO, and methanol . Notice: This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUQVWQOQRXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the 5-Chloro Substituent: Chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Isonicotinamide Group: The final step involves the coupling of the indole derivative with isonicotinic acid or its derivatives using coupling reagents like dicyclo

Comparison with Similar Compounds

1,3,5-Triazine Derivatives (5-HT7 Receptor Ligands)
  • Compound : N²-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine
    • Core Structure : 1,3,5-Triazine
    • Key Substituents : 5-Fluoroindole ethyl, phenethyl
    • Activity : High affinity for 5-HT7 receptor (Ki = 8 nM)
    • Metabolic Stability : Moderate; interacts with CYP3A4
    • Reference :
Pyrimidine Derivatives (Anti-Alzheimer’s Agents)
  • Compound : N⁴-(4-Chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b/SP-2)
    • Core Structure : Pyrimidine
    • Key Substituents : 4-Chlorophenyl, piperidinyl ethyl
    • Activity : Comparable to donepezil in anti-Alzheimer’s assays; confirmed via molecular docking
    • Reference :
Isoquinolinecarboxamide Derivatives
  • Compound: N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide Core Structure: Isoquinolinecarboxamide Key Substituents: 5-Chloroindole ethyl Note: Structural similarity to the target compound but with an isoquinoline core instead of isonicotinamide. Reference:

Key Structural and Functional Differences

Table 1: Comparative Analysis of Structural Analogues
Compound Core Structure Key Substituents Biological Activity Affinity/Activity Data Synthesis Yield/Stability
N⁴-[2-(5-Chloro-1H-indol-3-yl)ethyl]isonicotinamide Isonicotinamide 5-Chloroindole ethyl Hypothetical (unreported) N/A Likely moderate (inferred)
1,3,5-Triazine derivative 1,3,5-Triazine 5-Fluoroindole ethyl, phenethyl 5-HT7 receptor ligand Ki = 8 nM Moderate metabolic stability
Pyrimidine derivative (5b) Pyrimidine 4-Chlorophenyl, piperidinyl ethyl Anti-Alzheimer’s Comparable to donepezil High docking affinity
Sulfonamide intermediate Sulfonamide 4-Nitrobenzenesulfonyl Synthetic intermediate 75% yield Robust synthesis route
Isoquinolinecarboxamide Isoquinoline 5-Chloroindole ethyl Unreported N/A Supplier-available

Q & A

Q. What are the common synthetic routes for preparing N⁴-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide?

The synthesis typically involves two key steps: (1) Preparation of the 2-(5-chloro-1H-indol-3-yl)ethylamine intermediate and (2) coupling with an isonicotinoyl derivative.

  • Step 1 : Condensation of 5-chloroindole-3-carbaldehyde with nitromethane followed by LiAlH₄ reduction yields 2-(5-chloro-1H-indol-3-yl)ethylamine .
  • Step 2 : Reaction with isonicotinoyl chloride or activated esters (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., K₂CO₃/KI in DMF) facilitates amide bond formation . Purification : Column chromatography (e.g., pentane/ethyl acetate gradient) or recrystallization from methanol is recommended .
Reaction StepReagents/ConditionsYieldReference
Amine SynthesisLiAlH₄ reduction~100%
Amide CouplingK₂CO₃/KI in DMF75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Use high-resolution NMR (500 MHz) in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 7.0–8.3 ppm) and ethylenic/amide signals. For example, the indole NH proton appears at δ ~10.5 ppm .
  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and N–H stretches (3300–3475 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Challenges

Q. How can low crystallinity be addressed during X-ray diffraction analysis?

  • Crystallization : Slow evaporation from methanol or DMF/water mixtures produces suitable single crystals .
  • Refinement : Use SHELXL for small-molecule refinement, incorporating riding hydrogen atoms and anisotropic displacement parameters. For twinned crystals, SHELXE or other twin-law corrections may be required .

Q. What strategies resolve contradictions in reaction yields across studies?

  • Condition Optimization : Vary catalysts (e.g., KI for nucleophilic substitution), solvents (DMF vs. ethanol), or temperature (70–80°C) to improve reproducibility .
  • Byproduct Analysis : Monitor intermediates via TLC or LC-MS. For example, unreacted 5-chloroindole derivatives may require additional purification steps .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Analog Synthesis : Modify the indole (e.g., substituents at C-5) or isonicotinamide moiety (e.g., nitro groups) to assess antimicrobial or kinase inhibition .
  • In Vitro Assays : Test against bacterial/fungal strains or cancer cell lines, using MIC (minimum inhibitory concentration) or IC₅₀ values. Reference related indole derivatives (e.g., thiohydantoin analogs) for activity benchmarks .

Methodological Considerations

Q. What computational tools assist in conformational analysis?

  • Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potentials (e.g., Gaussian09) to predict reactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with indole-binding pockets) .

Q. How are dynamic processes in NMR spectra interpreted?

  • Variable-Temperature NMR : Identify tautomerism or rotational barriers (e.g., amide bond rotation) by analyzing signal coalescence at elevated temperatures .
  • 2D Experiments : Employ HSQC or NOESY to resolve overlapping aromatic signals and confirm regiochemistry .

Critical Analysis of Evidence

  • Contradictions : reports 75% yield for sulfonamide coupling, while cites 30% for similar reactions. This discrepancy may arise from steric hindrance in isonicotinamide vs. sulfonamide syntheses .
  • Gaps : Direct biological data for N⁴-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide are absent; extrapolation from analogs is necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide
Reactant of Route 2
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N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide

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